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molecular formula C5H10O2Zn B093234 Zinc pivalate CAS No. 15827-10-8

Zinc pivalate

Cat. No. B093234
M. Wt: 167.5 g/mol
InChI Key: RGMJDGBMMBIUOX-UHFFFAOYSA-N
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Patent
US09273070B2

Procedure details

The 3-(trifluormethyl)phenylzinc pivalate (1d) product can be stored under inert gas atmosphere at ambient temperature for one week without any loss of activity (entry 1, Table 1 below). After 5 minutes of storage in air, 95% of active zinc species could be determined by titration (Table 1, entry 2). After 15 minutes, the activity is reduced to 58% (Table 1, entry 3) and after 30 and 45 minutes, activities of 43% and 40% are obtained (Table 1, entries 4-5). After storage on air for 60 minutes, active zinc species cannot be detected (Table 1, entry 6).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Zinc pivalate

Identifiers

REACTION_CXSMILES
[C:1]([O-:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].FC(F)(F)C1C=C([Zn+:16])C=CC=1.[Zn]>>[C:1]([O-:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[Zn+2:16].[C:1]([O-:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)[O-].FC(C=1C=C(C=CC1)[Zn+])(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after 30 and 45 minutes, activities of 43% and 40% are obtained (Table 1, entries 4-5)
Duration
45 min
WAIT
Type
WAIT
Details
After storage on air for 60 minutes
Duration
60 min

Outcomes

Product
Details
Reaction Time
15 min
Name
Zinc pivalate
Type
Smiles
C(C(C)(C)C)(=O)[O-].[Zn+2].C(C(C)(C)C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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